molecular formula C15H23NO2 B11525298 3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11525298
M. Wt: 249.35 g/mol
InChI Key: VPOZLWDVLXMCGT-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group, a methylidene group, and an oxazaspirone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and an appropriate amine.

    Formation of Intermediate: The initial reaction involves the formation of an imine intermediate through the condensation of cyclohexanone with the amine.

    Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent to form the spirocyclic structure.

    Introduction of Methylidene Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness

3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[45]decan-2-one is unique due to its specific spirocyclic structure and the presence of the cyclohexyl and methylidene groups

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C15H23NO2/c1-12-15(10-6-3-7-11-15)18-14(17)16(12)13-8-4-2-5-9-13/h13H,1-11H2

InChI Key

VPOZLWDVLXMCGT-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCCCC2)OC(=O)N1C3CCCCC3

Origin of Product

United States

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